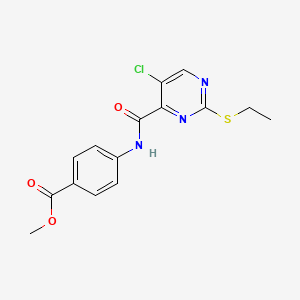

Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

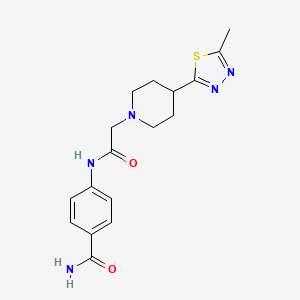

“Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate” is a chemical compound with a molecular weight of 351.81 . It is also known by its IUPAC name "methyl 4-({[5-chloro-2-(ethylsulfanyl)-4-pyrimidinyl]carbonyl}amino)benzoate" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The InChI code for this compound is "1S/C15H14ClN3O3S/c1-3-23-15-17-8-11(16)12(19-15)13(20)18-10-6-4-9(5-7-10)14(21)22-2/h4-8H,3H2,1-2H3,(H,18,20)" . This indicates the molecular structure and connectivity of the atoms in the molecule.Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 60-63 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research on related chemical structures has demonstrated efficient synthesis methods for pyrimidine derivatives, which are crucial in medicinal chemistry due to their biological activities. For example, studies have shown that ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives can be synthesized via cyclocondensation reactions, offering potential pathways for creating compounds with similar backbones to Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate (Zanatta et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Derivatives of pyrimidine structures have been explored for their antimicrobial and anti-inflammatory properties. Synthesized pyrimidine and thiazolopyrimidine compounds have shown promising activity against various microbial strains and have been evaluated for their potential as COX inhibitors, suggesting a pathway for the exploration of this compound derivatives in similar applications (Abu‐Hashem et al., 2020).

Antiviral and Anticancer Research

Novel synthetic pathways leading to compounds with pyrimidine cores have been identified, offering antiviral and anticancer properties. These compounds, through various synthetic routes, demonstrate the potential for this compound to be a precursor in the synthesis of bioactive molecules that could serve as leads in drug discovery (Pudlo et al., 1990).

Analgesic Properties

Research into the modification of pyrimidine moieties has indicated potential routes for enhancing analgesic properties. This suggests that derivatives of this compound could be synthesized to explore their efficacy as analgesics, providing a novel approach to pain management (Ukrainets et al., 2015).

Propiedades

IUPAC Name |

methyl 4-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-3-23-15-17-8-11(16)12(19-15)13(20)18-10-6-4-9(5-7-10)14(21)22-2/h4-8H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAOHBXDCNPQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2534278.png)

![N-(4-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2534279.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2534281.png)

![1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide](/img/structure/B2534283.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid](/img/structure/B2534284.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2534289.png)

![2,4-dichloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2534291.png)

![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)

![5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol](/img/structure/B2534299.png)